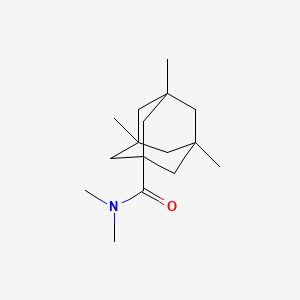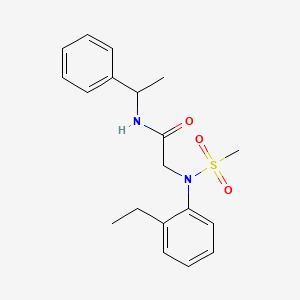
N,N,3,5,7-pentamethyl-1-adamantanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,3,5,7-pentamethyl-1-adamantanecarboxamide, commonly known as PAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PAC is a derivative of adamantane, a hydrocarbon that is widely used in the pharmaceutical industry. In
Wirkmechanismus
The mechanism of action of PAC is not fully understood, but it is believed to be due to its unique molecular structure. PAC has a bulky adamantane group that can interact with other molecules, leading to changes in their properties. PAC has been shown to interact with various biomolecules such as proteins and nucleic acids, leading to changes in their structure and function.
Biochemical and Physiological Effects
PAC has been shown to have various biochemical and physiological effects. In vitro studies have shown that PAC can inhibit the growth of cancer cells, indicating its potential as an anticancer agent. PAC has also been shown to have antioxidant properties, which could be beneficial in the treatment of various diseases such as Alzheimer's and Parkinson's. In addition, PAC has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
PAC has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. PAC is also highly soluble in organic solvents, making it easy to work with in various experiments. However, there are also some limitations to the use of PAC in lab experiments. PAC is a relatively new compound, and its properties and behavior in various experiments are not fully understood. In addition, PAC is a bulky compound, which could limit its use in certain experiments.
Zukünftige Richtungen
For the study of PAC include the development of PAC-based drug delivery systems, the use of PAC in catalytic reactions, and the study of PAC's mechanism of action.
Synthesemethoden
The synthesis of PAC involves the reaction between adamantane-1-carboxylic acid and N,N-dimethylformamide dimethyl acetal. The reaction is carried out in the presence of a catalyst, typically trifluoroacetic acid. The resulting product is purified using column chromatography to obtain pure PAC. The synthesis method has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
PAC has been extensively studied for its potential applications in various fields such as drug delivery, catalysis, and material science. PAC has been shown to have excellent solubility in organic solvents, making it an ideal candidate for drug delivery systems. In addition, PAC has been used as a ligand in catalytic reactions, showing promising results in the synthesis of various organic compounds. PAC has also been used in the development of new materials, such as polymers and coatings.
Eigenschaften
IUPAC Name |
N,N,3,5,7-pentamethyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-13-6-14(2)8-15(3,7-13)11-16(9-13,10-14)12(18)17(4)5/h6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNRWEMWCDUNNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)N(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5235190 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-chlorophenyl)-N'-[1-(2,5-dichlorophenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5186198.png)

![2-(4-biphenylyl)-9-ethyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5186216.png)
![4-({2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]vinyl}amino)benzenesulfonamide](/img/structure/B5186220.png)


![3-methoxy-1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5186237.png)


![2-(1-piperidinyl)bicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B5186266.png)
![3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B5186272.png)
![3-{[2-(4-chlorophenyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5186277.png)
![4-chloro-N-{3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5186284.png)